molecular formula C15H23N3O2 B11809327 1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11809327
M. Wt: 277.36 g/mol
InChI Key: TUPWXWAKSSUYDY-UHFFFAOYSA-N
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Description

1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include diisobutylaluminum hydride (DIBAL-H) for reduction and sodium azide (NaN3) for azide formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxypropyl group to a carbonyl group.

    Reduction: Reduction of the pyridine ring to a piperidine ring.

    Substitution: Substitution of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the pyridine ring may produce a piperidine derivative.

Scientific Research Applications

1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone include:

  • 1-(4-(5-(1-Hydroxypropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
  • 1-(4-(5-(1-Hydroxypropyl)-2-methylpyridin-2-yl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxypropyl group and the methyl group on the pyridine ring. These structural differences can lead to variations in chemical reactivity and biological activity, making this compound distinct from its analogs .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-[4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O2/c1-4-14(20)13-9-11(2)15(16-10-13)18-7-5-17(6-8-18)12(3)19/h9-10,14,20H,4-8H2,1-3H3

InChI Key

TUPWXWAKSSUYDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)C)O

Origin of Product

United States

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